molecular formula C16H11N3 B6419903 3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-61-9

3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6419903
CAS RN: 1031967-61-9
M. Wt: 245.28 g/mol
InChI Key: NPAHTMBEKSNPRG-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazolo[4,3-c]quinoline is a type of azaheterocyclic compound. It is a three-membered system composed of a pyrazole and quinoline fragment . This compound can be modified with a number of substituents that greatly influence its physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of this compound involves several methods. One of the main methods includes Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another method involves the use of palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission .


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In addition, palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission have been used in the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. For detailed information, it would be best to refer to a dedicated chemical database or resource .

Scientific Research Applications

Optical and Quantum-Chemical Properties

  • Optical Absorption and Quantum-Chemical Simulations : 1H-pyrazolo[4,3-c]quinoline derivatives show significant changes in absorption spectra upon substitution, which could be vital for optical applications (Koścień et al., 2003).

Regioselectivity in Chemical Reactions

  • Alkylation and Theoretical Analysis of Regioselectivity : The interaction with alkylating agents leads to N1-substituted derivatives, demonstrating specific reaction patterns important for chemical synthesis (Savchenko et al., 2007).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Newly synthesized pyrazolo[4,3-c]quinoline derivatives exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications (El-Sayed & Aboul‐Enein, 2001).

Electroluminescent Device Applications

  • Exploring Reversible Quenching of Fluorescence : Pyrazolo[4,3-c]quinoline derivatives are efficient organic fluorescent materials, suitable for use in light-emitting devices (Mu et al., 2010).

Synthesis Methodology

  • Novel Synthesis Approaches : Studies report novel and efficient synthesis methods for 1H-pyrazolo[4,3-c]quinolines, which can be significant for large-scale production in various fields (Chaczatrian et al., 2004).

Safety and Hazards

The safety and hazards associated with 3-Phenyl-1H-pyrazolo[4,3-c]quinoline are not explicitly mentioned in the retrieved sources. For detailed safety information, it would be best to refer to a dedicated chemical safety database or resource .

Future Directions

The future directions for the study of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline could involve further exploration of its synthesis methods, as well as its physical, photophysical, and biological properties . Additionally, the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats could be a promising area of research .

Mechanism of Action

Target of Action

Related compounds such as quinolinyl-pyrazoles have been shown to inhibit class ii c-met

Mode of Action

It’s known that related compounds can inhibit the protein expression of inos in cells . This suggests that 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline may interact with its targets to inhibit certain protein expressions, leading to changes in cellular functions.

Biochemical Pathways

Related compounds have been shown to inhibit the protein expression of inos , which plays a role in the production of nitric oxide, a key player in several biochemical pathways.

Result of Action

Related compounds have shown inhibitory effects on protein expression in cells , suggesting that this compound may have similar effects.

properties

IUPAC Name

3-phenyl-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-17-14-9-5-4-8-12(14)16(13)19-18-15/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHTMBEKSNPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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